sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate
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Overview
Description
sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate is a selective positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4). It has been studied for its potential therapeutic effects in various neurological disorders, including Parkinson’s disease and autism .
Preparation Methods
The synthesis of sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate involves the reaction of (3,5-dichlorophenyl)amine with cyclohexanecarboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the modulation of mGluR4.
Biology: It is used to investigate the role of mGluR4 in various biological processes.
Medicine: It has potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and autism.
Industry: It is used in the development of new drugs targeting mGluR4 .
Mechanism of Action
sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate exerts its effects by binding to the mGluR4 receptor and enhancing its response to glutamate. This modulation of mGluR4 activity leads to various downstream effects, including the reduction of neurotransmitter release and the modulation of synaptic plasticity. The molecular targets and pathways involved include the mGluR4 receptor and associated signaling pathways .
Comparison with Similar Compounds
sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate is unique in its selectivity and potency as a positive allosteric modulator of mGluR4. Similar compounds include:
PHCCC: Another positive allosteric modulator of mGluR4, but less potent and less water-soluble.
VU0364770: A similar compound with different pharmacokinetic properties .
This compound stands out due to its higher potency and better solubility, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3.Na/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20;/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDOLOCYGVTGDQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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